molecular formula C11H21NO4 B2458850 3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid CAS No. 1343386-72-0

3-{[(Tert-butoxy)carbonyl](ethyl)amino}butanoic acid

Cat. No.: B2458850
CAS No.: 1343386-72-0
M. Wt: 231.292
InChI Key: IUUKGOAOKYNXBM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with biological targets that have affinity for amines.

Mode of Action

The mode of action of 3-{(Tert-butoxy)carbonylamino}butanoic acid is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may undergo similar reactions in biological systems, potentially leading to the release of the protected amine.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and oil-like physical form , may influence its bioavailability. For instance, its oil-like form may enhance absorption through lipid membranes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-{(Tert-butoxy)carbonylamino}butanoic acid. For instance, the compound’s stability at room temperature suggests that it may be sensitive to temperature changes. Additionally, its solubility in various solvents indicates that the compound’s action and efficacy may be influenced by the surrounding solvent environment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Tert-butoxy)carbonylamino}butanoic acid is unique due to its specific structure, which includes an ethyl group and a butanoic acid moiety. This structure provides distinct reactivity and properties compared to other Boc-protected compounds .

Properties

IUPAC Name

3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-12(8(2)7-9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKGOAOKYNXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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